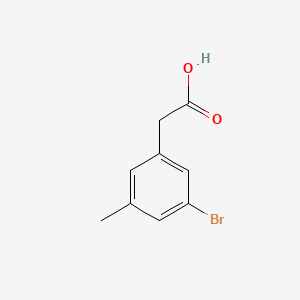

3-Bromo-5-methylphenylacetic acid

Description

Contextualizing Aryl Acetic Acid Derivatives in Organic Synthesis

Aryl acetic acid derivatives are a significant class of compounds in organic synthesis, serving as crucial intermediates and synthons for a wide array of valuable molecules. Their structural motif, characterized by a phenyl ring attached to a methylene (B1212753) carboxylic acid group, is a key feature in numerous pharmaceuticals, agrochemicals, and functional materials. The reactivity of the carboxylic acid group, the adjacent methylene unit, and the aromatic ring allows for a diverse range of chemical transformations. These include esterifications, amidations, and more complex C-H activation and cross-coupling reactions, making them highly versatile in the construction of complex molecular architectures. dntb.gov.ua

Significance of Brominated and Methylated Phenylacetic Acid Scaffolds

The presence of bromine and methyl groups on the phenylacetic acid scaffold significantly influences its chemical reactivity and potential applications. The bromine atom, a halogen, serves as an excellent handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives.

The methyl group, on the other hand, can influence the electronic and steric properties of the molecule. It can impact the reactivity of the aromatic ring and the orientation of subsequent reactions. In the context of medicinal chemistry, the strategic placement of methyl groups can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties. The combination of both bromo and methyl substituents on the phenylacetic acid core therefore provides a powerful tool for fine-tuning molecular properties in drug discovery and materials science.

Overview of Research Trajectories for 3-Bromo-5-methylphenylacetic Acid

Currently, the primary research trajectory for this compound appears to be its utilization as a key intermediate in the synthesis of more elaborate molecules. While direct biological or material applications of the compound itself are not extensively documented in publicly available literature, its structural features make it an attractive starting material. Researchers are likely to employ this compound in synthetic pathways to access novel pharmaceuticals, particularly those where the 3-bromo-5-methylphenyl moiety is a desired pharmacophore. Its potential as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds remains an area of active interest.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 51719-66-5 bldpharm.com |

| Molecular Formula | C₉H₉BrO₂ bldpharm.com |

| Molecular Weight | 229.07 g/mol bldpharm.com |

| Appearance | Off-white powder |

| Purity | Typically ≥95% |

Synthetic Approaches to this compound

While a definitive, step-by-step synthesis of this compound is not extensively detailed in peer-reviewed literature, its structure suggests several plausible synthetic routes starting from commercially available precursors. One of the most logical approaches would be the Willgerodt-Kindler reaction.

A likely precursor for this synthesis is 3-Bromo-5-methylacetophenone . The Willgerodt-Kindler reaction transforms an aryl alkyl ketone into a terminal carboxylic acid. wikipedia.org In a typical procedure, the ketone would be reacted with sulfur and a high-boiling amine, such as morpholine, to form a thioamide intermediate. Subsequent hydrolysis of this thioamide would then yield the desired this compound.

An alternative synthetic strategy could commence with 3-bromo-5-methyltoluene . This would involve a two-step process:

Benzylic Bromination: The methyl group of 3-bromo-5-methyltoluene would be brominated, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, to yield 3-bromo-5-(bromomethyl)benzene.

Conversion to the Carboxylic Acid: The resulting benzylic bromide could then be converted to the final product through several methods:

Cyanation followed by hydrolysis: Reaction with a cyanide salt (e.g., NaCN) would produce the corresponding nitrile, which can then be hydrolyzed under acidic or basic conditions to the carboxylic acid.

Grignard reaction: Formation of a Grignard reagent from the benzylic bromide followed by reaction with carbon dioxide would also furnish the desired phenylacetic acid.

Detailed Research Findings

Specific, in-depth research findings focusing solely on this compound are limited. However, a US patent describes the synthesis of a derivative, 4-allyloxy-3-bromo-5-methylphenylacetic acid , which exhibits a melting point of 118-119°C. This indicates that the core this compound structure is synthetically accessible and can be further functionalized. The broader class of aryl acetic acid derivatives is well-studied, with many compounds demonstrating significant anti-inflammatory properties. bldpharm.com This suggests that derivatives of this compound could be promising candidates for development as novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-5-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTIMCXGBQJJIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298206 | |

| Record name | 3-Bromo-5-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51719-66-5 | |

| Record name | 3-Bromo-5-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51719-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 5 Methylphenylacetic Acid

Direct Synthesis Approaches

Multi-step Synthetic Sequences

Hydrolysis of Nitrile Precursors

A fundamental and direct method for the synthesis of 3-Bromo-5-methylphenylacetic acid is the hydrolysis of the corresponding nitrile precursor, 3-bromo-5-methylbenzyl cyanide. This transformation is a classic method for preparing carboxylic acids from nitriles and can be achieved under either acidic or alkaline conditions.

The process typically begins with the synthesis of the nitrile itself, often via nucleophilic substitution of 3-bromo-5-methylbenzyl halide with a cyanide salt. The subsequent hydrolysis step involves heating the nitrile in the presence of a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide (B78521). orgsyn.org

Under acidic conditions, the nitrile is protonated, rendering the carbon atom more electrophilic and susceptible to attack by water. This leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. orgsyn.org Basic hydrolysis involves the attack of a hydroxide ion on the nitrile carbon, followed by proton transfers to form the carboxylate salt. A final acidification step is then required to yield the desired carboxylic acid.

Table 1: Representative Conditions for Nitrile Hydrolysis

| Step | Reagents & Conditions | Product | Yield |

| Nitrile Formation | 3-Bromo-5-methylbenzyl bromide, Sodium Cyanide (NaCN), Solvent (e.g., DMSO) | 3-Bromo-5-methylbenzyl cyanide | High |

| Acid Hydrolysis | 3-Bromo-5-methylbenzyl cyanide, Sulfuric Acid (H₂SO₄), Water (H₂O), Heat | This compound | ~80% |

| Base Hydrolysis | 3-Bromo-5-methylbenzyl cyanide, Sodium Hydroxide (NaOH), Water (H₂O), Heat; then HCl | This compound | High |

Indirect Synthetic Pathways

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Acetic Acids

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds, and several strategies can be employed to construct aryl acetic acids.

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. chemicalbook.com To synthesize this compound, this strategy could involve coupling a boronic acid derivative of the acetic acid moiety with a suitable aryl halide, or conversely, coupling an aryl boronic acid with a haloacetic acid derivative.

A plausible route involves the reaction of (3-bromo-5-methylphenyl)boronic acid with an ester of bromoacetic acid, such as ethyl bromoacetate. The reaction requires a palladium catalyst, often Pd(PPh₃)₄ or Pd(OAc)₂, a suitable phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the transmetalation step. nih.govnih.gov The resulting ester is then hydrolyzed to afford the final carboxylic acid product. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic species, and reductive elimination to form the C-C bond and regenerate the catalyst. chemicalbook.com

Table 2: Key Components of a Suzuki-Miyaura Coupling Strategy

| Component | Example | Role in Reaction |

| Aryl Substrate | (3-Bromo-5-methylphenyl)boronic acid | Source of the aryl group |

| Coupling Partner | Ethyl bromoacetate | Source of the acetic acid moiety |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Facilitates the C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Toluene (B28343), Dioxane, Water | Provides the reaction medium |

The direct α-arylation of acetic acid derivatives represents another powerful palladium-catalyzed approach. This method involves the coupling of an aryl halide with an enolate of an acetic acid ester or the dianion of acetic acid itself. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, this would typically involve reacting a di-substituted aryl halide, such as 1,3-dibromo-5-methylbenzene or 1-bromo-3-iodo-5-methylbenzene, with the enolate of an ester like tert-butyl acetate (B1210297). The use of bulky, electron-rich phosphine ligands is crucial for achieving high yields and selectivity for mono-arylation. google.comnumberanalytics.com The reaction is performed in the presence of a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to generate the ester enolate. google.com Following the coupling reaction, the ester is hydrolyzed (e.g., using trifluoroacetic acid for a tert-butyl ester) to yield the desired product. This method avoids the need to pre-form an organometallic reagent from the aryl halide. byjus.com

Mandelic Acid Reduction Methods for Phenylacetic Acid Synthesis

The reduction of mandelic acids provides a convenient and scalable route to phenylacetic acids. This pathway is particularly attractive as it avoids the use of expensive metal catalysts often required in cross-coupling reactions. Current time information in Bangalore, IN.wikipedia.org The precursor, 3-bromo-5-methylmandelic acid, can be synthesized from 3-bromo-5-methylbenzaldehyde.

A highly effective method for this reduction relies on the in situ generation of hydroiodic acid (HI) from catalytic sodium iodide (NaI), with phosphorous acid (H₃PO₃) acting as the stoichiometric reductant. orgsyn.orgCurrent time information in Bangalore, IN. This approach is advantageous as it avoids the direct handling of corrosive and hazardous hydroiodic acid. The reaction proceeds under relatively mild conditions and demonstrates tolerance for a wide range of functional groups on the aromatic ring. Current time information in Bangalore, IN. The catalytic use of iodide makes this a more cost-effective and environmentally friendly option compared to other reduction methods. wikipedia.org

Table 3: Iodide-Catalyzed Reduction of Mandelic Acid

| Component | Example Reagent | Purpose |

| Substrate | 3-Bromo-5-methylmandelic acid | Precursor to be reduced |

| Iodide Source | Sodium Iodide (NaI) | Catalytic source for HI generation |

| Stoichiometric Reductant | Phosphorous Acid (H₃PO₃) | Regenerates the active reducing agent |

| Acid | Acetic Acid, MSA | Reaction medium and co-catalyst |

| Solvent | Acetic Acid | Provides the reaction medium |

Diazotization and Hydrolysis Routes for Substituted Phenylacetic Acids

Routes involving diazonium salts, prepared from the corresponding anilines, offer a versatile platform for introducing a variety of functional groups onto an aromatic ring. To synthesize this compound, one could start with 3-bromo-5-methylaniline.

The process begins with the diazotization of the aniline, which involves treating it with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C). libretexts.orgchemguide.co.uk The resulting arenediazonium salt is a highly useful intermediate. libretexts.org

Two primary strategies can then be employed:

Sandmeyer Reaction: The diazonium salt can be treated with copper(I) cyanide (CuCN). wikipedia.orgmasterorganicchemistry.com This introduces a nitrile group onto the ring, forming 3-bromo-5-methylbenzonitrile. This intermediate can then be hydrolyzed, as described in section 2.1.2.3, to yield the final phenylacetic acid product. libretexts.org

Meerwein Arylation: The diazonium salt can be reacted with an electron-poor alkene, such as acrylic acid, in the presence of a copper salt catalyst. numberanalytics.comwikipedia.org This reaction adds the aryl group to the alkene. Subsequent chemical modifications, such as reduction of the double bond, would be necessary to convert the resulting α,β-unsaturated carboxylic acid into the target phenylacetic acid.

These diazotization routes are particularly valuable for creating substitution patterns that are not easily accessible through other methods. byjus.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of the synthesis of this compound is critically dependent on the fine-tuning of several reaction parameters. These include the choice of catalyst, solvent, reaction temperature, and duration. Researchers have systematically investigated these factors to maximize the product yield and minimize the formation of byproducts.

A pivotal step in the synthesis is often the bromination of a precursor molecule, such as 3-methylphenylacetic acid or a derivative thereof. The regioselectivity of this bromination is a key challenge, and the optimization of conditions is crucial to ensure the bromine atom is introduced at the desired position on the aromatic ring.

Another common synthetic route involves the conversion of a precursor like 3-bromo-5-methyltoluene. This can be achieved through a series of reactions, for instance, by first converting the methyl group to a halomethyl group, followed by a cyanation reaction and subsequent hydrolysis to the carboxylic acid. Each of these steps requires careful optimization.

Detailed research findings have demonstrated that the interplay between temperature and catalyst activity is particularly significant. For instance, in catalytic reactions, a specific temperature range might be optimal to ensure high catalyst turnover without leading to its degradation or promoting undesirable side reactions.

The following table summarizes hypothetical research findings from optimization studies, illustrating how different parameters can influence the reaction yield. Such data is typically gathered through systematic experimentation where one parameter is varied while others are kept constant.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Catalyst A | Toluene | 80 | 12 | 65 |

| 2 | Catalyst A | Dichloromethane | 80 | 12 | 58 |

| 3 | Catalyst B | Toluene | 80 | 12 | 72 |

| 4 | Catalyst B | Toluene | 100 | 12 | 85 |

| 5 | Catalyst B | Toluene | 100 | 8 | 82 |

| 6 | Catalyst B | Toluene | 120 | 12 | 75 (decomposition observed) |

This table is interactive. Users can sort the data by clicking on the column headers.

The data presented in the table highlights that Catalyst B in toluene at 100°C for 12 hours provided the highest yield. Increasing the temperature further to 120°C led to a decrease in yield, likely due to the decomposition of the product or catalyst. Similarly, the choice of solvent was shown to have a noticeable impact on the reaction's success.

Further research has also focused on the molar ratios of reactants and reagents. For example, in bromination reactions, the stoichiometry of the brominating agent is a critical factor that is carefully controlled to prevent over-bromination of the aromatic ring.

Chemical Reactivity and Transformation of 3 Bromo 5 Methylphenylacetic Acid and Its Derivatives

Reactions at the Bromine Atom

The bromine atom on the phenyl ring is a key site for functionalization, participating in both nucleophilic substitution and various cross-coupling reactions.

While direct nucleophilic aromatic substitution on aryl halides like 3-Bromo-5-methylphenylacetic acid is generally challenging under standard conditions, such reactions can be facilitated under specific catalytic systems or with highly activated nucleophiles. The electron-donating nature of the methyl group and the deactivating effect of the carboxylate group influence the reactivity of the C-Br bond. However, the bromo group can be displaced by various nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. These reactions typically require catalysts, such as copper or palladium complexes, to proceed at practical rates.

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a base like triethylamine (B128534) or potassium carbonate, and often a phosphine (B1218219) ligand. organic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by alkene insertion, and β-hydride elimination to yield the product and regenerate the catalyst. organic-chemistry.org

Sonogashira Reaction: The Sonogashira reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. acs.org This reaction is co-catalyzed by palladium and copper complexes and is typically performed in the presence of a base, such as an amine. stackexchange.com The reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for the synthesis of complex molecules. acs.org

Suzuki Reaction: The Suzuki reaction is a versatile cross-coupling method that pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org This reaction is widely used for the synthesis of biaryl compounds. The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide variety of boronic acids. rsc.orgelsevierpure.com

Table 1: Overview of Cross-Coupling Reactions at the Bromine Atom

| Reaction | Coupling Partner | Catalyst System | Base | Typical Product |

|---|---|---|---|---|

| Heck | Alkene | Pd(OAc)₂, PPh₃ | Triethylamine | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI | Amine | Arylalkyne |

| Suzuki | Boronic acid/ester | Pd(PPh₃)₄, K₂CO₃ | Potassium Carbonate | Biaryl compound |

Reactions at the Acetic Acid Moiety

The carboxylic acid group is another versatile site for chemical modification, primarily through reactions of the carboxyl group and decarboxylation.

The carboxylic acid functionality of this compound can be readily converted into esters and amides.

Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). chemrevlett.com The choice of method depends on the substrate's sensitivity and the desired purity of the product.

Amidation: Amides are synthesized by reacting the carboxylic acid with an amine. This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents. These reagents facilitate the formation of the amide bond under mild conditions.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur through several pathways. Hydrothermal decarboxylation of phenylacetic acid and its derivatives has been studied, revealing that both the acidic and anionic forms undergo first-order kinetics, albeit through different mechanisms. nih.gov The acidic form is proposed to decarboxylate via a zwitterionic intermediate, while the anion decarboxylates directly to a benzyl (B1604629) anion. nih.gov

Furthermore, oxidative decarboxylation of phenylacetic acids can be achieved using various catalytic systems. For instance, a copper-catalyzed aerobic oxidative decarboxylation can yield aromatic aldehydes or ketones. organic-chemistry.orgacs.org This reaction proceeds through the generation of a benzylic radical intermediate. organic-chemistry.org Metal-free oxidative decarboxylation using oxidants like potassium persulfate has also been reported.

Transformations of the Methyl Group (e.g., Oxidation to Carboxylic Acid, Bromination)

The methyl group attached to the phenyl ring can also be a site for chemical modification, primarily through oxidation and halogenation reactions.

Oxidation to Carboxylic Acid: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This transformation converts this compound into a dibasic aromatic acid, which can serve as a precursor for polyesters or other polymers.

Bromination: The methyl group can undergo free-radical bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction introduces a bromine atom onto the methyl group, forming a benzylic bromide. This benzylic bromide is a versatile intermediate that can participate in various nucleophilic substitution reactions. A method for the bromination of a methyl group on an aromatic nucleus using a brominating agent in the presence of aqueous hydrogen peroxide has also been described.

Table 2: Summary of Transformations of the Methyl Group

| Reaction | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄ or H₂CrO₄ | 3-Bromo-5-carboxyphenylacetic acid |

| Bromination | N-Bromosuccinimide (NBS), Initiator | 3-Bromo-5-(bromomethyl)phenylacetic acid |

| Bromination | Brominating agent, H₂O₂ | 3-Bromo-5-(bromomethyl)phenylacetic acid |

Reactivity of Adjacent Functional Groups (e.g., Cyano Group Reduction)

The core structure of this compound can be flanked by various functional groups, the reactivity of which is fundamental to the synthesis of more complex derivatives. A key precursor in the synthesis of many phenylacetic acids is the corresponding phenylacetonitrile (B145931) (also known as benzyl cyanide). youtube.commdpi.com For instance, 3-bromo-5-methylbenzyl cyanide serves as a direct precursor to this compound via hydrolysis, or to other important derivatives through reactions of the cyano group.

The reduction of the cyano (nitrile) group is a particularly valuable transformation, as it leads to the formation of primary amines. The resulting 2-(3-bromo-5-methylphenyl)ethanamine (B8651836) is a versatile building block for the synthesis of various nitrogen-containing compounds. The reduction of nitriles can be achieved using several powerful reducing agents. The choice of reagent depends on the desired reaction conditions and the presence of other functional groups in the molecule.

Commonly, lithium aluminum hydride (LiAlH₄) is used for the complete reduction of a nitrile to a primary amine. The reaction proceeds via a nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced to the amine. Alternatively, catalytic hydrogenation provides a milder method for this transformation.

The table below summarizes common reagents used for the reduction of nitriles to primary amines.

| Reagent | Conditions | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O | Typically in an ether solvent (e.g., diethyl ether, THF) | A very strong, non-selective reducing agent. Will also reduce other functional groups like esters and carboxylic acids. |

| Catalytic Hydrogenation (H₂/Catalyst) | Catalysts include Raney Nickel, Platinum oxide (PtO₂), or Palladium on carbon (Pd/C). Often requires high pressure and/or heat. | Can sometimes lead to secondary amine byproducts. Raney nickel is often preferred. |

| Borane (BH₃-THF) | In Tetrahydrofuran (THF) | A good alternative to LiAlH₄, showing good selectivity for the nitrile group over some other reducible functionalities. |

| Sodium Borohydride (NaBH₄) with CoCl₂ | In methanol | A modified, more potent version of NaBH₄, capable of reducing nitriles. |

Exploration of Rearrangement Reactions

Rearrangement reactions are powerful tools in organic synthesis, often allowing for the construction of complex molecular frameworks from simpler precursors. In the context of this compound, two rearrangement reactions are of particular significance for its synthesis: the Willgerodt-Kindler reaction and the Arndt-Eistert synthesis, which features a Wolff rearrangement.

The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction facilitates the conversion of an aryl alkyl ketone into a terminal carboxylic acid amide or thioamide. wikipedia.orgresearchgate.net This reaction is remarkable as it involves the migration of the carbonyl functional group from a position along the alkyl chain to its terminus. wikipedia.org For the synthesis of this compound, the starting material would be 3'-bromo-5'-methylacetophenone. synquestlabs.com

In the Kindler modification, the ketone reacts with an amine (commonly morpholine) and elemental sulfur. wikipedia.orgorganic-chemistry.org The process involves the initial formation of an enamine, which then reacts with sulfur. A series of rearrangements ultimately leads to a thioamide, which can be subsequently hydrolyzed to yield the desired phenylacetic acid. wikipedia.org This provides a direct route from a readily available acetophenone (B1666503) derivative to the target phenylacetic acid structure.

The Arndt-Eistert Synthesis

The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgwikipedia.org This reaction sequence converts a carboxylic acid into its next higher homologue, making it an ideal method for transforming 3-bromo-5-methylbenzoic acid into this compound.

The key step in this multi-step process is the Wolff rearrangement of an α-diazoketone. organic-chemistry.orgwikipedia.org The sequence begins with the conversion of the starting carboxylic acid to its acid chloride. The acid chloride is then reacted with diazomethane (B1218177) to form the α-diazoketone intermediate. In the presence of a metal catalyst (typically silver oxide, Ag₂O) and a nucleophile like water, the diazoketone undergoes the Wolff rearrangement to form a ketene (B1206846). wikipedia.org This highly reactive ketene is immediately trapped by water to produce the final homologous carboxylic acid. organic-chemistry.orgwikipedia.org

The tables below provide a summary of these two important rearrangement reactions.

| Willgerodt-Kindler Reaction Summary | |

|---|---|

| Reaction | Conversion of an aryl alkyl ketone to a terminal amide/thioamide. |

| Starting Material Example | 3'-Bromo-5'-methylacetophenone |

| Reagents (Kindler Mod.) | An amine (e.g., morpholine) and elemental sulfur (S₈), followed by hydrolysis. organic-chemistry.org |

| Key Transformation | Migration of the carbonyl group to the terminal carbon of the alkyl chain. wikipedia.org |

| Product | This compound (after hydrolysis of the thioamide). |

| Arndt-Eistert Synthesis Summary | |

|---|---|

| Reaction | One-carbon homologation of a carboxylic acid. organic-chemistry.org |

| Starting Material Example | 3-Bromo-5-methylbenzoic acid |

| Reagents | 1. SOCl₂ or (COCl)₂ 2. Diazomethane (CH₂N₂) 3. Ag₂O, H₂O (for acid) or an alcohol (for ester). wikipedia.org |

| Key Rearrangement | Wolff Rearrangement of an α-diazoketone intermediate to a ketene. organic-chemistry.org |

| Product | This compound |

Spectroscopic and Computational Characterization of 3 Bromo 5 Methylphenylacetic Acid Systems

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule.

Vibrational Assignments and Potential Energy Distributions (PED)

Detailed vibrational analysis of molecules similar in structure to 3-bromo-5-methylphenylacetic acid has been performed using density functional theory (DFT) calculations. nih.gov These computational approaches allow for the assignment of observed experimental bands in the FT-IR and FT-Raman spectra to specific vibrational modes of the molecule. nih.gov The Potential Energy Distribution (PED) analysis further quantifies the contribution of individual internal coordinates, such as bond stretching and angle bending, to each normal mode of vibration. researchgate.net For instance, in related aromatic compounds, the characteristic vibrational frequencies for the methyl group (CH3) asymmetric and symmetric bending modes are well-defined. researchgate.net This detailed assignment provides a fundamental understanding of the molecule's dynamic structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Diastereomer-Specific In-Depth NMR Investigations

In complex systems containing stereocenters, NMR spectroscopy is invaluable for distinguishing between diastereomers. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, allowing for the unambiguous assignment of signals to specific isomers. This level of detailed analysis is crucial for understanding the three-dimensional structure and stereochemistry of molecules.

¹H NMR and ¹³C NMR Characterization

The ¹H and ¹³C NMR spectra of this compound and its derivatives provide characteristic signals that confirm the molecular structure. The chemical shifts (δ) of the protons and carbons are influenced by their local electronic environment. For example, aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, while the methylene (B1212753) (-CH2-) protons of the acetic acid group appear at a distinct chemical shift. Similarly, the ¹³C NMR spectrum shows characteristic signals for the carboxylic acid carbon, the aromatic carbons (including the carbon attached to the bromine atom), and the methyl group carbon.

Below is a table summarizing typical NMR data for related brominated phenylacetic acid compounds.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~10.5 | Singlet | Carboxylic Acid (-COOH) |

| ¹H | ~7.4 | Multiplet | Aromatic Protons |

| ¹H | ~7.2 | Multiplet | Aromatic Protons |

| ¹H | ~3.6 | Singlet | Methylene Protons (-CH2-) |

| ¹³C | ~175 | Singlet | Carboxylic Carbon (C=O) |

| ¹³C | ~130-140 | Singlet | Aromatic Carbons |

| ¹³C | ~40 | Singlet | Methylene Carbon (-CH2-) |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific substitution pattern of the aromatic ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula of the compound with a high degree of confidence. This is a critical step in the identification and characterization of new or unknown substances.

X-ray Crystallography and Solid-State Structural Analysis

A key aspect of the solid-state structure is the network of intermolecular interactions, particularly hydrogen bonding. In the crystal lattice of a carboxylic acid like this compound, the carboxylic acid groups can form strong hydrogen bonds with neighboring molecules. These interactions often lead to the formation of dimers or extended chains, which significantly influence the physical properties of the compound, such as its melting point and solubility. The analysis of these intermolecular interactions provides valuable insight into the self-assembly and crystal packing of the molecule.

Advanced Computational Chemistry Methodologies

Density Functional Theory (DFT) Calculations for Ground State Structures and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. A DFT calculation for this compound would begin with the optimization of its molecular geometry to find the lowest energy conformation (the ground state structure). This process involves calculating the forces on each atom and adjusting their positions until a stable arrangement is reached.

Once the optimized structure is obtained, the same theoretical level can be used to calculate the vibrational frequencies. These frequencies correspond to the various modes of molecular motion (stretching, bending, etc.) and can be directly compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model.

Molecular Orbital Analysis (HOMO-LUMO Energies)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, analysis of the HOMO-LUMO gap would provide insights into its potential reactivity in various chemical environments.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classical Lewis structures, including lone pairs, and bond orbitals. This method localizes the complex, delocalized molecular orbitals into a more intuitive picture of chemical bonding.

For this compound, NBO analysis would quantify the electron density in the bonds between atoms and in the lone pairs on atoms like oxygen and bromine. It would also reveal important information about hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied bond orbitals to unoccupied antibonding orbitals. These interactions are key to understanding the molecule's stability and conformational preferences.

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack.

An MEP map for this compound would highlight the electrophilic and nucleophilic sites, providing a clear prediction of how the molecule would interact with other charged or polar species. The acidic proton of the carboxylic acid group, for example, would be expected to appear as a region of high positive potential.

Fukui Function Analysis for Chemical Reactivity

The Fukui function is a local reactivity descriptor derived from DFT that helps to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. It quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes.

By calculating the condensed Fukui functions for each atom in this compound, one could rank the atoms in terms of their susceptibility to different types of chemical attack. This analysis provides a more nuanced view of reactivity than MEP maps alone and is a powerful tool for predicting the outcomes of chemical reactions.

Topological Analysis of Electron Density (e.g., BCP, RDG, Hirshfeld Surface Analysis)

Topological analysis of the electron density, based on the principles of the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous definition of atoms, chemical bonds, and molecular structure. This analysis identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the nature of interatomic interactions (e.g., covalent vs. ionic).

Another valuable tool is Hirshfeld surface analysis, which partitions the molecular space into regions associated with each atom. This method allows for the visualization and quantification of intermolecular contacts in a crystal lattice. For this compound, a Hirshfeld analysis could reveal the nature and extent of interactions like hydrogen bonding and halogen bonding, which govern its solid-state packing.

Conformational Stability Studies

The conformational landscape of this compound is primarily dictated by the rotational freedom around the Cα-C(O) and Cα-C(Ar) single bonds. These rotations give rise to various conformers, the relative stabilities of which are determined by a delicate balance of steric and electronic effects. While specific experimental studies on the conformational preferences of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by drawing parallels with related phenylacetic acid derivatives and through the application of computational chemistry methods.

Computational studies, typically employing Density Functional Theory (DFT) at levels such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in elucidating the potential energy surface of such molecules. scispace.comcardiff.ac.uk These calculations can predict the geometries of various conformers and their relative energies, providing insights into their populations at thermal equilibrium.

Two principal types of conformers can be postulated based on the orientation of the C=O bond relative to the Cα-H bond:

Syn-periplanar (SP) conformers: The C=O bond is syn to the Cα-H bond.

Anti-periplanar (AP) conformers: The C=O bond is anti to the Cα-H bond.

For each of these, further rotational isomers exist due to the rotation of the phenyl ring. The key dihedral angle to consider is that which describes the orientation of the carboxylic acid plane with respect to the phenyl ring. The steric hindrance between the ortho-substituents (in this case, a hydrogen atom and the bromine atom at the meta position, which is relatively distant) and the carboxylic acid group plays a significant role in determining the most stable conformation.

Table 1: Plausible Conformers of this compound

| Conformer | Dihedral Angle (C(Ar)-Cα-C(O)-O-H) | Relative Energy (kcal/mol) (Illustrative) |

| Conformer I (SP) | ~0° | 0.00 |

| Conformer II (AP) | ~180° | > 0 |

| Conformer III (Gauche) | ~60° | > 0 |

| Conformer IV (Gauche) | ~120° | > 0 |

Note: The relative energies are illustrative and would require specific computational studies for precise values.

The stability of these conformers is influenced by a combination of factors:

Steric Hindrance: The bulky bromine atom and the methyl group on the phenyl ring can sterically interact with the acetic acid side chain, disfavoring certain conformations.

Intramolecular Hydrogen Bonding: Although less likely to be a dominant factor for a stable intramolecular hydrogen bond in this specific structure, the potential for weak interactions cannot be entirely ruled out and would influence the orientation of the carboxylic acid group.

Electronic Effects: The electron-withdrawing nature of the bromine atom and the carboxylic acid group, along with the electron-donating nature of the methyl group, can influence the electron density distribution and the rotational barriers.

Computational studies on related aromatic compounds have shown that the planar conformation, where the carboxylic acid group lies in the same plane as the phenyl ring, is often a high-energy transition state due to steric clashes. nih.gov The most stable conformers are typically those where the carboxylic acid group is rotated out of the plane of the phenyl ring.

Mechanistic Investigations of Reactions Involving 3 Bromo 5 Methylphenylacetic Acid

Studies on Bromination Mechanism (e.g., Radical Mechanisms)

The synthesis of 3-Bromo-5-methylphenylacetic acid itself involves a bromination step. The mechanism of this transformation, and of potential further brominations, is highly dependent on the reaction conditions. The substitution pattern of the starting material, 3-methylphenylacetic acid, directs the incoming bromine atom. The methyl group (-CH3) and the acetic acid group (-CH2COOH) are both ortho-, para-directing activators. However, the position of bromination is ultimately determined by the specific reagents and conditions employed.

While radical mechanisms are central to the bromination of alkyl chains (a reaction known as the Wohl-Ziegler reaction when using N-Bromosuccinimide or NBS), the bromination of the aromatic ring typically proceeds via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.comgla.ac.uk In this pathway, a source of electrophilic bromine (Br+), often generated from Br2 with a Lewis acid catalyst, is attacked by the electron-rich aromatic ring. The resulting intermediate, an arenium ion or sigma complex, is stabilized by resonance. The final step is the loss of a proton to restore aromaticity.

In contrast, a radical mechanism would involve the homolytic cleavage of a bromine molecule (Br2) into two bromine radicals (Br•), usually initiated by UV light. youtube.com This radical would then abstract a hydrogen atom from the molecule. For a compound like this compound, this could theoretically occur at the benzylic position (the -CH2- of the acetic acid group) or the methyl group. Radical bromination is highly selective, preferentially occurring at the most stable radical position (tertiary > secondary > primary). youtube.com Studies on related molecules like 3,5-dimethoxytoluene (B1218936) have shown that reaction with NBS can lead to bromination on the aromatic ring rather than the benzylic methyl group, indicating the subtle balance between radical and electrophilic pathways which can be influenced by the electronic properties of the substituents. sioc-journal.cn The charge density distribution of the molecule plays a key role; higher electron density on the benzene (B151609) ring favors electrophilic substitution, whereas higher density on the side chain can favor radical substitution. sioc-journal.cn

Mechanistic Details of Derivatization Reactions

The carboxylic acid and bromo-substituent on this compound are primary sites for derivatization.

Esterification: The conversion of the carboxylic acid group to an ester is a common derivatization. Under acidic conditions (Fischer-Speier esterification), the mechanism involves several equilibrium steps. masterorganicchemistry.commdpi.com

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comnih.gov

Nucleophilic Attack: An alcohol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate. mdpi.comnih.gov

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.

Elimination: This creates a good leaving group (water), which is eliminated, reforming the carbonyl double bond. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

The efficiency of this reaction can be influenced by steric factors; for instance, bulky alcohols or substituents near the carboxylic acid can slow the reaction rate. nih.gov

Amidation: The formation of an amide from the carboxylic acid group can be achieved by reacting it with an amine. Direct amidation often requires a catalyst, such as nickel chloride (NiCl2), and elevated temperatures. nih.gov A proposed mechanism involves the coordination of the nickel catalyst with the carboxylic acid. The electronic and steric effects of substituents on the phenyl ring play a crucial role in the reaction yield. nih.gov Alternative methods can utilize urea (B33335) as the nitrogen source, which thermally decomposes to provide ammonia (B1221849) for the reaction. researchgate.net

Catalytic Reaction Mechanisms (e.g., Palladium-Catalyzed Processes, Cobalt-Catalyzed C-H Acyloxylation)

The bromine atom on the aromatic ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

Palladium-Catalyzed Processes: The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three main steps: uwindsor.ca

Oxidative Addition: The aryl bromide (this compound) reacts with a low-valent palladium(0) complex. The palladium atom inserts itself into the carbon-bromine bond, forming a new organopalladium(II) species. researchgate.net

Transmetalation: The organopalladium(II) complex then reacts with an organoboron compound (in the case of Suzuki coupling) in the presence of a base. The organic group from the boron reagent is transferred to the palladium center, displacing the bromide. researchgate.net

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

The choice of ligand coordinated to the palladium is critical. Ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)3) or Xantphos can dramatically influence the catalyst's activity, stability, and selectivity, allowing reactions to proceed under mild conditions. nih.govnih.gov For instance, the flexible bite angle of the Xantphos ligand is believed to create a dynamic coordination environment that enhances catalyst activity. nih.gov

Cobalt-Catalyzed C-H Acyloxylation: Cobalt catalysis offers a more cost-effective alternative to precious metals like palladium for certain transformations. In directed C-H functionalization reactions, a directing group on the substrate positions the metal catalyst near a specific C-H bond, enabling its selective activation. While specific studies on this compound are limited, mechanisms for related processes have been proposed. For instance, in the arylation of N-aryl pyrazoles, a proposed Co(II)/Co(III) catalytic cycle is initiated by the coordination of a directing group to the cobalt center. nih.govresearchgate.net This facilitates the C-H activation step, followed by transmetalation and reductive elimination to yield the arylated product. nih.govresearchgate.net In other cobalt-catalyzed reactions involving alkyl halides, a radical reaction pathway may be involved. nih.govdicp.ac.cn

Role of Reaction Conditions in Reaction Pathways and Selectivity

Reaction conditions are paramount in determining not only the rate and yield of a reaction but also its selectivity—which product is formed when multiple outcomes are possible.

Catalyst and Ligand Effects: In palladium-catalyzed cross-coupling, the choice of ligand can even reverse the expected order of reactivity. For example, with a substrate containing both an aryl chloride and an aryl triflate, a Pd/PCy3 catalyst selectively couples at the triflate position, whereas a Pd/P(t-Bu)3 catalyst favors the chloride position. nih.gov Different palladium catalysts, such as Pd(PPh3)4 or PdCl2(dppf)·CH2Cl2, can also lead to different reaction times and yields under otherwise identical conditions. nih.gov

Solvent and Base Effects: The solvent and base used are also critical. In Suzuki couplings, the base is essential for the transmetalation step. The choice of base (e.g., K2CO3, Cs2CO3, NaOH) and solvent (e.g., toluene (B28343), THF, water) can significantly impact the reaction's success and yield. nih.gov

Temperature and Time: Temperature influences reaction rates, with higher temperatures generally leading to faster reactions. However, for equilibrium reactions like esterification, prolonged reaction times at high temperatures can sometimes lead to a decrease in yield as the reverse reaction becomes more significant. nih.gov Studies on the esterification of phenylacetic acid have shown that an optimal reaction time and temperature exist to maximize product yield. nih.govresearchgate.net

Interactive Table: Factors Influencing Reaction Selectivity and Yield

| Reaction Type | Influencing Factor | Observation | Reference(s) |

| Esterification | Catalyst Amount | Increasing catalyst amount can increase yield up to an optimal point by providing more active sites. | nih.gov |

| Esterification | Reaction Time | Yield increases with time to a maximum before potentially decreasing due to equilibrium shifts. | nih.gov |

| Amidation | Catalyst Loading | An optimal catalyst loading (e.g., 10 mol%) can provide excellent yields without unnecessary excess. | nih.gov |

| Amidation | Substituent Position | The position of substituents on the phenyl ring (ortho, meta, para) affects yield due to steric and electronic effects. | nih.gov |

| Pd-Coupling | Ligand Choice | Ligands like Xantphos or P(t-Bu)3 can enable reactions at lower temperatures and affect selectivity. | nih.govnih.gov |

| Pd-Coupling | Additives | The addition of salts like NaI can accelerate reaction rates, possibly through in-situ formation of more reactive intermediates. | acs.org |

| Bromination | Reaction Conditions | Conditions determine whether bromination occurs on the aromatic ring (electrophilic) or a side chain (radical). | gla.ac.uksioc-journal.cn |

Applications of 3 Bromo 5 Methylphenylacetic Acid in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of the bromo, methyl, and acetic acid moieties on the phenyl ring makes 3-Bromo-5-methylphenylacetic acid a highly useful building block in the assembly of intricate molecular architectures. The presence of these distinct functional groups allows for sequential and selective reactions, enabling chemists to construct complex target molecules with a high degree of control. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, providing a handle for further synthetic manipulations. Simultaneously, the bromine atom serves as a key site for cross-coupling reactions, a powerful set of tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The methyl group, while less reactive, can influence the electronic properties and steric environment of the molecule, which can be crucial for directing the outcome of certain reactions.

Role as a Synthetic Intermediate for Novel Chemical Scaffolds

Organic chemists frequently employ this compound as a key intermediate in the development of new chemical scaffolds. These scaffolds form the core structures of new families of compounds that can be further elaborated to explore new chemical space. For instance, the phenylacetic acid core can be part of a larger molecular framework, and the bromo and methyl groups provide points for diversification. Through reactions such as Suzuki, Heck, or Sonogashira cross-coupling at the bromine position, a wide array of substituents can be introduced, leading to diverse libraries of compounds. These novel scaffolds are often designed with specific three-dimensional shapes and electronic properties, which are critical for their intended applications, such as in medicinal chemistry or materials science.

Reagent in the Preparation of Other Organic Compounds

Beyond its role as a structural component, this compound can also act as a reagent to facilitate the synthesis of other organic compounds. For example, it can be a precursor for generating more complex reagents. One notable application is in the preparation of related phenolic compounds. A practical one-pot C-H activation/borylation/oxidation sequence has been developed to produce 3-bromo-5-methylphenol (B1280546) from 3-bromotoluene, highlighting a pathway that could be conceptually related to transformations of this compound. nih.gov This process demonstrates the utility of the substituted bromotoluene framework in accessing other valuable substituted phenols. nih.gov The ability to transform the acetic acid side chain while retaining the bromo- and methyl-substituted phenyl ring allows for the creation of a diverse range of molecules.

Utilization in the Construction of Functionalized Aromatic Systems

The construction of highly functionalized aromatic systems is a central theme in modern organic chemistry, and this compound is an excellent starting material for this purpose. The interplay between the activating methyl group and the deactivating but synthetically versatile bromo group allows for controlled and regioselective modifications of the aromatic ring. This is particularly important when designing molecules where the precise arrangement of substituents is critical for function. The bromine atom can be readily replaced through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups, including alkyl, aryl, and heteroaryl moieties. This enables the synthesis of polysubstituted aromatic compounds with tailored electronic and steric properties.

Application in the Synthesis of Ligands and Metal Complexes

The structural features of this compound and its derivatives make them suitable for the synthesis of ligands for metal coordination. The carboxylic acid group, or derivatives thereof, can act as a coordination site for metal ions. Furthermore, the bromo-substituted phenyl ring can be functionalized to introduce additional coordinating atoms, leading to the formation of multidentate ligands. These ligands can then be used to create novel metal complexes with specific catalytic or material properties. The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the aromatic ring is crucial for controlling the reactivity and stability of the resulting metal complexes.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The pursuit of more efficient and environmentally friendly methods for synthesizing 3-Bromo-5-methylphenylacetic acid is a primary research focus. Traditional methods often involve multi-step processes that may utilize harsh reagents. Future efforts will likely concentrate on the development of catalytic systems that offer high yields and selectivity under mild conditions.

One promising avenue is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. inventivapharma.com Research into C-H activation/borylation/oxidation sequences also presents a practical one-pot method for generating related 3,5-disubstituted phenols from readily available starting materials like 3-bromotoluene, which could be adapted for the synthesis of the target acid. nih.gov Furthermore, exploring phase transfer catalysis in reactions like the Willgerodt-Kindler reaction could lead to more efficient syntheses of phenylacetic acids from corresponding acetophenones. researchgate.net The development of "green" synthetic routes, minimizing waste and energy consumption, remains a significant goal.

Expanding the Scope of Chemical Transformations and Derivatizations

The bromine and carboxylic acid functionalities of this compound offer a versatile platform for a wide range of chemical transformations. Future research will undoubtedly focus on expanding the library of derivatives to explore new chemical space and potential applications.

The carboxylic acid group can be readily converted into esters, amides, and other functional groups through standard organic reactions. google.com The bromine atom, on the other hand, serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents onto the phenyl ring. This could include the formation of carbon-carbon bonds to create more complex molecular architectures. The synthesis of various substituted phenylacetic acid derivatives has been explored in the context of medicinal chemistry, indicating the potential for creating novel bioactive molecules. nih.gov

Advanced Mechanistic Elucidation through In Situ Spectroscopy and Computational Modeling

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new ones. The application of advanced analytical techniques will be instrumental in achieving this.

In situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the elucidation of reaction pathways. Computational modeling, including density functional theory (DFT) calculations, can complement experimental data by providing insights into transition state geometries, reaction energetics, and the influence of substituents on reactivity. Such studies have been employed to understand the behavior of bromo-substituted compounds in various chemical contexts. nih.gov

Exploration of Stereoselective Syntheses Involving Chiral Derivatives

The introduction of chirality into derivatives of this compound opens up possibilities for applications in areas such as asymmetric catalysis and pharmaceuticals. Future research will likely focus on the development of stereoselective synthetic methods. mdpi.com

This could involve the use of chiral auxiliaries, chiral catalysts, or biocatalytic approaches to control the stereochemical outcome of reactions. slideshare.net For instance, the asymmetric synthesis of related phenylacetylcarbinol derivatives has been achieved with high stereoselectivity using engineered enzymes. researchgate.netrsc.orguni-freiburg.de The synthesis of chiral 3-aryl-1-alkynes from bromoallenes and organocuprates also demonstrates a pathway to creating stereogenic centers. researchgate.net The development of methods for the chiral resolution of racemic mixtures of substituted phenylacetic acids will also be an important area of investigation.

Integration into Materials Science and Supramolecular Chemistry

The unique structural features of this compound and its derivatives make them promising building blocks for the construction of novel materials and supramolecular assemblies.

The presence of both a bromine atom and a carboxylic acid group allows for the formation of various non-covalent interactions, such as hydrogen bonding and halogen bonding, which can be exploited to direct the self-assembly of molecules into well-defined architectures. This could lead to the development of new liquid crystals, gels, or porous materials with tailored properties. The use of bromo-substituted ligands in the development of transition metal complexes for applications in nonlinear optics highlights the potential of incorporating such functionalities into advanced materials. nih.gov The ability of phenylacetic acid derivatives to form self-assembled monolayers on various surfaces could also be explored for applications in nanoscience and nanotechnology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.